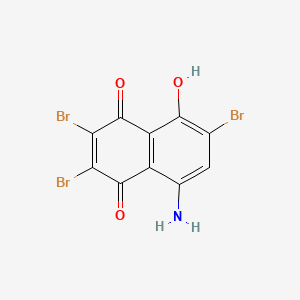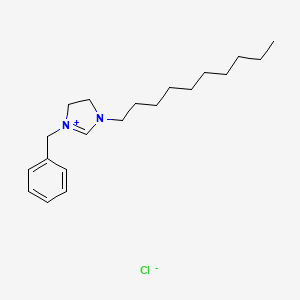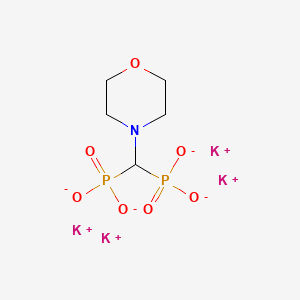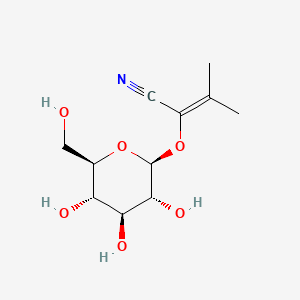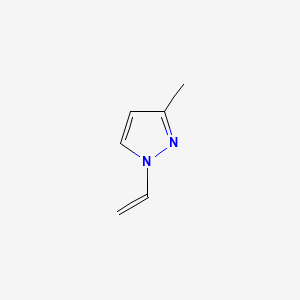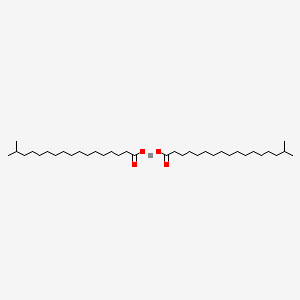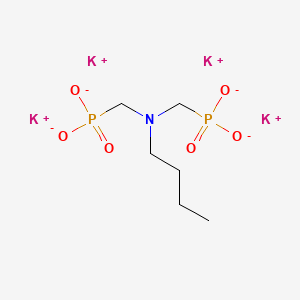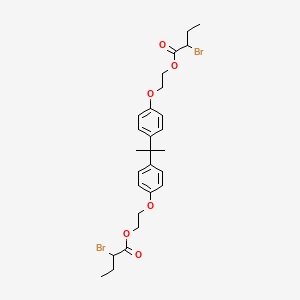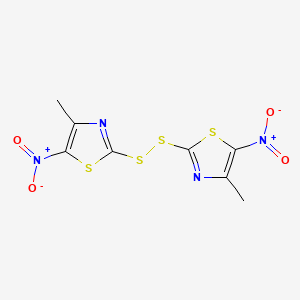
Thiazole, 2,2'-dithiobis[4-methyl-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(4-methyl-5-nitrothiazole): is an organic compound with the molecular formula C8H6N4O4S4 and a molecular weight of 350.42 g/mol . This compound is characterized by the presence of two thiazole rings connected by a disulfide bond, with each thiazole ring substituted by a methyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dithiobis(4-methyl-5-nitrothiazole) typically involves the reaction of 4-methyl-5-nitrothiazole with a disulfide-forming reagent under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the disulfide bond .
Industrial Production Methods: In industrial settings, the production of 2,2’-Dithiobis(4-methyl-5-nitrothiazole) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro groups in the compound can be reduced to amino groups under suitable conditions.
Substitution: The compound can participate in substitution reactions, where the nitro or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: 2,2’-Dithiobis(4-methyl-5-nitrothiazole) is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and as a building block for more complex molecules .
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent due to the presence of nitro groups, which are known to exhibit biological activity .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents that may exhibit antibacterial or antifungal properties .
Industry: In industrial applications, 2,2’-Dithiobis(4-methyl-5-nitrothiazole) is used in the production of specialty chemicals and materials that require the unique properties of the thiazole ring and disulfide bond .
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(4-methyl-5-nitrothiazole) involves its interaction with biological molecules through the nitro and disulfide functional groups . The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The disulfide bond can also participate in redox reactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
2,2’-Dithiobis(5-nitrothiazole): Similar structure but lacks the methyl group.
4,4’-Dithiobis(5-nitrothiazole): Similar structure but with different substitution pattern.
2,2’-Dithiobis(4-methylthiazole): Lacks the nitro group.
Uniqueness: 2,2’-Dithiobis(4-methyl-5-nitrothiazole) is unique due to the presence of both methyl and nitro groups on the thiazole rings, which confer distinct chemical and biological properties . This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
72076-56-3 |
|---|---|
Formule moléculaire |
C8H6N4O4S4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
4-methyl-2-[(4-methyl-5-nitro-1,3-thiazol-2-yl)disulfanyl]-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C8H6N4O4S4/c1-3-5(11(13)14)17-7(9-3)19-20-8-10-4(2)6(18-8)12(15)16/h1-2H3 |
Clé InChI |
YJAZMWZQLKWFTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)SSC2=NC(=C(S2)[N+](=O)[O-])C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


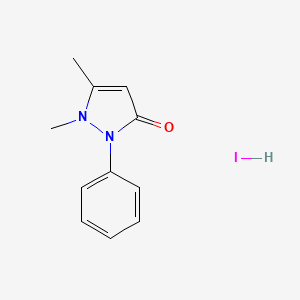

![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
